N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of an ethoxyphenyl group and a methylindolylthio group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 1-methyl-1H-indole-3-thiol and 2-bromo-N-(2-ethoxyphenyl)acetamide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) leads to the formation of the thioether linkage.
Acetamide Formation: The intermediate product is then subjected to acylation using acetic anhydride or acetyl chloride to form the final acetamide compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the indole moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Halogenated or Nitrated Derivatives: From substitution reactions.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The indole moiety may intercalate with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide can be compared with other thioacetamide derivatives and indole-based compounds. Similar compounds include:
N-(2-methoxyphenyl)-2-((1-methyl-1H-indol-3-yl)thio)acetamide: Differing by the presence of a methoxy group instead of an ethoxy group.
N-(2-ethoxyphenyl)-2-((1H-indol-3-yl)thio)acetamide: Lacking the methyl group on the indole moiety.
Uniqueness: The unique combination of the ethoxyphenyl and methylindolylthio groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(1-methylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-23-17-11-7-5-9-15(17)20-19(22)13-24-18-12-21(2)16-10-6-4-8-14(16)18/h4-12H,3,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXZAEYYYDZKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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